Direct EC50 Comparison with Closest Structural Analog HCV-IN-40 (18c) Across GT1a, GT1b, and GT1b CES1 Replicons
HCV-IN-39 (18a) and HCV-IN-40 (18c) are 2′-dihalo uridine AIBEE prodrugs from the same discovery series. In replicon assays performed under identical conditions, HCV-IN-39 exhibits 2.5- to 2.2-fold lower potency against GT1a and GT1b replicons but 2.2-fold higher potency against the GT1b CES1 replicon compared to HCV-IN-40 [1]. This inverted genotype preference profile differentiates the two analogs for applications where CES1 replicon sensitivity is prioritized.
| Evidence Dimension | Antiviral potency (EC50) in HCV replicon assays |
|---|---|
| Target Compound Data | GT1a: 0.644 μM; GT1b: 0.952 μM; GT1b CES1: 0.154 μM |
| Comparator Or Baseline | HCV-IN-40 (Compound 18c): GT1a: 0.259 μM; GT1b: 0.434 μM; GT1b CES1: 0.069 μM |
| Quantified Difference | HCV-IN-39 is 2.5-fold less potent (GT1a), 2.2-fold less potent (GT1b), and 2.2-fold more potent (GT1b CES1) than HCV-IN-40 |
| Conditions | HCV GT1a, GT1b, and GT1b CES1 stable replicon cell lines; compound incubation duration not specified in vendor datasheets but derived from the primary publication [1] |
Why This Matters
This direct comparator data enables researchers to select HCV-IN-39 specifically when enhanced activity against the CES1 replicon (a model for liver carboxylesterase 1-mediated prodrug activation) is desired, whereas HCV-IN-40 offers superior pan-genotypic potency.
- [1] Chris Krueger A, et al. Bioorg Med Chem. 2020 Jan 1;28(1):115208. View Source
